molecular formula C28H33OPS B14225463 7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one CAS No. 828282-66-2

7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one

Cat. No.: B14225463
CAS No.: 828282-66-2
M. Wt: 448.6 g/mol
InChI Key: JTXXVFDRLXCBON-UHFFFAOYSA-N
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Description

1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is a complex organic compound that features a unique combination of phenyl, dimethyl, and diphenylphosphinothioyl groups attached to an octanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Octanone Backbone: Starting with a suitable octanone precursor, such as 3,7-dimethyl-1-octanone, the phenyl group can be introduced via Friedel-Crafts acylation.

    Introduction of the Diphenylphosphinothioyl Group: The diphenylphosphinothioyl group can be introduced through a reaction with diphenylphosphinothioyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3,7-dimethyl-1-octanone: Lacks the diphenylphosphinothioyl group, which may result in different chemical properties and reactivity.

    3,7-Dimethyl-7-(diphenylphosphinothioyl)-1-octanone: Lacks the phenyl group, potentially affecting its interactions and applications.

Uniqueness

1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is unique due to the presence of both phenyl and diphenylphosphinothioyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its reactivity and broaden its range of applications compared to similar compounds.

Properties

CAS No.

828282-66-2

Molecular Formula

C28H33OPS

Molecular Weight

448.6 g/mol

IUPAC Name

7-diphenylphosphinothioyl-3,7-dimethyl-1-phenyloctan-1-one

InChI

InChI=1S/C28H33OPS/c1-23(22-27(29)24-15-7-4-8-16-24)14-13-21-28(2,3)30(31,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,23H,13-14,21-22H2,1-3H3

InChI Key

JTXXVFDRLXCBON-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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